(2,2-Diethoxyethyl)(4-methoxyphenyl)sulfane
Description
(2,2-Diethoxyethyl)(4-methoxyphenyl)sulfane is an organosulfur compound featuring a sulfur atom bridging a 4-methoxyphenyl group and a 2,2-diethoxyethyl moiety. Its molecular formula is C₁₃H₂₀O₃S, with a molecular weight of ~256.3 g/mol. The diethoxyethyl group contributes to its solubility in polar organic solvents, while the 4-methoxyphenyl substituent imparts electron-donating properties, influencing its reactivity in synthetic applications.
Properties
IUPAC Name |
1-(2,2-diethoxyethylsulfanyl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3S/c1-4-15-13(16-5-2)10-17-12-8-6-11(14-3)7-9-12/h6-9,13H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIZZIGDPHAOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=CC=C(C=C1)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxyethyl)(4-methoxyphenyl)sulfane typically involves the reaction of 4-methoxyphenylthiol with 2,2-diethoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include acids or bases that facilitate the formation of the sulfane bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(2,2-Diethoxyethyl)(4-methoxyphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group to thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the sulfane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2,2-Diethoxyethyl)(4-methoxyphenyl)sulfane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Diethoxyethyl)(4-methoxyphenyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The sulfane group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound enhances nucleophilicity at sulfur compared to electron-withdrawing substituents (e.g., nitro or fluorine) in analogues like (2-methoxyphenyl)(4-nitrophenyl)sulfane .
- Steric and Solubility Effects : The diethoxyethyl group improves solubility in polar solvents compared to alkyl or aromatic chains (e.g., 3-phenylpropyl in ).
Reactivity Trends :
Physical and Chemical Properties
Notes:
Biological Activity
(2,2-Diethoxyethyl)(4-methoxyphenyl)sulfane is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfane group attached to a 4-methoxyphenyl moiety and a diethoxyethyl group. Its chemical formula is C13H18O3S, and it has a CAS number of 91906-21-7. The structural uniqueness of this compound may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenylthiol with 2,2-diethoxyethanol in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity, often utilizing acids or bases as catalysts .
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The sulfane group is known to undergo transformations that can lead to the formation of reactive intermediates. These intermediates may interact with enzymes or receptors, modulating biochemical pathways and resulting in specific biological effects .
Antioxidant Activity
Sulfide compounds are often evaluated for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer. Preliminary studies suggest that this compound may possess antioxidant capabilities, although detailed investigations are necessary to confirm these effects .
Case Studies and Research Findings
- Cell Viability Assays : Initial studies involving cell viability assays have demonstrated that related sulfide compounds can inhibit the growth of cancer cells in vitro. Future research should focus on the specific effects of this compound on different cancer cell lines.
- Mechanistic Studies : Investigations into the mechanism by which this compound induces apoptosis or inhibits cell proliferation could provide insights into its therapeutic potential.
- Comparative Studies : Comparing this compound with structurally similar compounds could elucidate unique biological activities attributable to its specific structure.
Applications
- Pharmaceutical Development : Given its potential biological activities, this compound may serve as a lead compound for drug development targeting cancer and other diseases.
- Chemical Synthesis : This compound can be utilized as a building block in organic synthesis for creating more complex molecules with desired biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
